Hexylresorcinol
Overview
Description
Hexylresorcinol is a medication used for temporary relief of minor irritation, pain, or soreness in the mouth and throat . It is available over-the-counter (OTC) as oral solutions or as lozenges that dissolve slowly in the mouth . Hexylresorcinol is often a component of topical antiseptic applications used for minor skin infections . In addition, hexylresorcinol is commonly found in anti-aging creams and is being studied for use in anti-cancer therapy .
Synthesis Analysis
The synthesis of Hexylresorcinol involves the reaction of resorcinol with a (C2-C16)alkyloic acid for about 3 to 10 hours .Molecular Structure Analysis
The molecular formula of Hexylresorcinol is C12H18O2 . The structure of Hexylresorcinol can be viewed using Java or Javascript .Chemical Reactions Analysis
Hexylresorcinol exhibits antiseptic, anthelmintic, and local anesthetic properties . It can be found in topical applications for minor skin infections and in oral solutions or throat lozenges for pain relief and first aid antiseptic .Physical And Chemical Properties Analysis
Hexylresorcinol appears as a pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach-colored powder . It has a pungent faintly fatty odor .Scientific Research Applications
-
- Hexylresorcinol (4-HR) has beneficial biological and pharmacological properties when used with a biomaterial. It has antimicrobial and antiseptic activity, preventing contamination and infection of biomaterials .
- 4-HR suppresses the nuclear factor kappa B (NF-κB) signaling pathway related to osteoclast differentiation, which contributes to new bone formation .
-
- Hexylresorcinol (4HR) is an amphiphilic organic chemical and auto-regulator for micro-organisms .
- As 4HR administration induces stress on the endoplasmic reticulum, 4HR changes protein folding .
- The application of 4HR inhibits NF-κB signal pathway and TNF-α production .
- In addition, 4HR administration increases VEGF, TGF-β1, and calcification associated proteins .
- As a consequence, 4HR administration increases angiogenesis and bone formation in the wounded area .
- Strong anti-inflammatory reaction and capillary regeneration in diabetic model demonstrate that 4HR can be applied on many types of surgical wounds .
Safety And Hazards
Hexylresorcinol should not be used if you have hypersensitivity to it or any of its components . Avoid use in children younger than 6 years of age, as lozenges can be a choking hazard . Stop self-medication with OTC hexylresorcinol and seek medical help if mouth or throat pain lasts longer than 7 days .
properties
IUPAC Name |
4-hexylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9,13-14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJIVOKAWHGMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Record name | P-HEXYLRESORCINOL | |
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Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1020699 | |
Record name | 4-Hexylresorcinol | |
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Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-hexylresorcinol appears as pale-yellow viscous liquid (that becomes solid on standing at room temperature) or a peach colored powder. Pungent faintly fatty odor. Sharp astringent taste. (NTP, 1992), White powder, Pale yellow liquid (solidifies on standing at room temperature) or solid; mp = 67.5-69 deg C; [Merck Index] Pale yellow liquid or peach colored solid; Pungent faintly fatty odor; [CAMEO] Light orange, off-white, or white powder; [Alfa Aesar MSDS], Solid | |
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Boiling Point |
631 °F at 760 mmHg (NTP, 1992), 178-180 °C at 6.7 mm Hg; 198-100 °C at 13-14 mm HG; 333-335 °C at 760 mm Hg, 334.00 °C. @ 760.00 mm Hg | |
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Record name | Hexylresorcinol | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Freely soluble in ether and acetone; very slightly soluble in water, Sol in ether, chloroform, acetone, alcohol; slightly sol in petroleum ether; sol in about 2000 parts water; sol in vegetable oils, Freely soluble in glycerol, Soluble in benzene., In water, 500 mg/L at 18 °C, 0.5 mg/mL at 18 °C | |
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Vapor Pressure |
0.00000845 [mmHg] | |
Record name | 4-Hexylresorcinol | |
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Mechanism of Action |
When acting as an oral anesthetic for relieving sore throats, it is generally believed that hexylresorcinol is possibly capable of blocking voltage-gated neuronal sodium channels, which in turn would inhibit the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which the hexylresorcinol is applied. As an antiseptic agent, studies have demonstrated that hexylresorcinol is capable of eliciting actions like reducing or inhibiting the generation of bacterial biofilm, interfering with bacterial cell chain formation, reducing bacterial adherence of the pharynx, inhibition of glycolytic enzyme and pH drops, and alteration of cell surface hydrophobicity. Unfortunately, there are either antibiotics that function even more effectively at formally treating bacterial growth or there are also other plant-derived phenolic compounds similar to hexylresorcinol that elicit stronger such mechanisms of action. Nevertheless, it is useful for hexylresorcinol to have both anesthetic and certain antiseptic actions for its use in treating various relatively self-limiting scrapes and sore throats that are treated by the over-the-counter products that feature the compound. Early studies in the 1930s and 1940s suggested that there were more effective medicines over hexylresorcinol that could be employed for their anthelmintic effects. As an anti-inflammatory and anti-aging agent, some studies have shown that it may be possible for hexylresorcinol to inhibit the phosphorylation of the immune response mediator NF-kappaB and also elicit a significant skin lightening effect owing to a strong inhibitory effect on tyrosinase and peroxidase and a stimulatory effect on glutathione and E-cadherin syntheses. It is proposed that hexylresorcinol can bind to tyrosinase directly and inhibits its enzyme activity. Literature data suggests that low glutathione levels relates to the deposition of melanin in the skin of humans and other animals, while high glutathione levels inhibit melanogenesis. And ultimately, it is also reported that glutathione depletion increases tyrosinase activity in human melanoma cells, which makes hexylresorcinol's effects on tyrosinase desirable. Finally, there are ongoing studies that have reported hexylresorcinol's abilities to induce the differentiation of SCC-9 squamous cell cell-line by way of the modulation of the E2F-mediated signaling pathway and suppress the growth of squamous cell carcinoma SCC-9 cells in a dose-dependent manner. Moreover, such studies have also shown that hexylresorcinol is seemingly capable of dose-dependent induction of SCC-9 cell apoptosis as well as the inhibition of transglutaminase-2 enzyme activity which can facilitate chemotherapy resistance. | |
Record name | Hexylresorcinol | |
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Product Name |
Hexylresorcinol | |
Color/Form |
Pale yellow, heavy liq becoming solid on standing at room temp; needles from benzene or petroleum ether, WHITE, OR YELLOWISH WHITE, NEEDLE-SHAPED CRYSTALS; ACQUIRES BROWNISH PINK TINT ON EXPOSURE TO LIGHT & AIR | |
CAS RN |
136-77-6 | |
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Melting Point |
154 to 156 °F (NTP, 1992), 62 to 67 °C, 67.5-69 °C, 68 - 70 °C | |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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